![molecular formula C19H19FN4O2S B2979254 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide CAS No. 1242925-94-5](/img/structure/B2979254.png)
1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide” is a pyrimidine derivative . Pyrimidines are a class of organic compounds that are widely used in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as X-ray co-crystal structure analysis and ultracentrifugation experiments . These techniques can demonstrate how these inhibitors distort the TNFα trimer upon binding, leading to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives include acylation, cyclization, chlorination, hydrazine reaction, hydrazone formation followed by intramolecular cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using techniques such as IR spectroscopy, 1H NMR, and 13C NMR . For example, the IR spectrum can provide information about the functional groups present in the compound, while the NMR spectra can provide information about the hydrogen and carbon atoms in the compound .
Scientific Research Applications
Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily
A study by Schroeder et al. (2009) on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors. One compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, indicating its potential in cancer research and therapy due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Antimicrobial Activity
Kolisnyk et al. (2015) synthesized a series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and evaluated their antimicrobial activity. The study found that these compounds were more active than the reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents (Kolisnyk et al., 2015).
Poly(ADP-ribose) Polymerase Inhibitors
Penning et al. (2010) developed a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. One compound, in particular, showed excellent potency against the PARP-1 enzyme and cellular potency, indicating its potential use in cancer treatment (Penning et al., 2010).
Synthesis of Carboxamides
Mukaiyama et al. (1976) discussed the use of betaine as an effective acid captor in the synthesis of carboxamides from carboxylic acids and amines, a method that could be useful in the synthesis of various pharmaceutical compounds (Mukaiyama et al., 1976).
Future Directions
The future directions for the research on pyrimidine derivatives could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, further studies could be conducted to explore the diverse biological activities of these compounds and their potential applications in the field of medicinal chemistry .
Mechanism of Action
Target of action
The compound belongs to the class of thienopyrimidines, which are known to interact with various biological targets. The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels .
Mode of action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the fluorophenyl and carboxamide groups suggests potential for hydrogen bonding and ionic interactions .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on various factors such as its solubility, stability, and permeability. The presence of the fluorophenyl and carboxamide groups could potentially enhance the compound’s solubility and stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result could be a reduction in disease symptoms .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other compounds that compete for the same target .
properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-21-17(25)11-6-8-24(9-7-11)19-22-15-13(10-27-16(15)18(26)23-19)12-4-2-3-5-14(12)20/h2-5,10-11H,6-9H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDLHKSHTUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

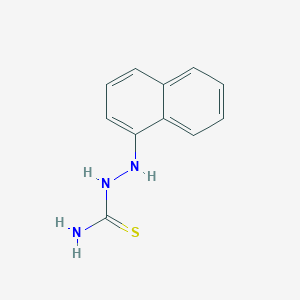

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)
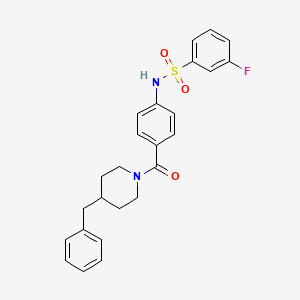
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979177.png)
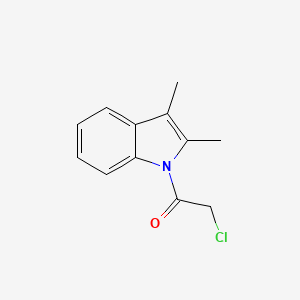

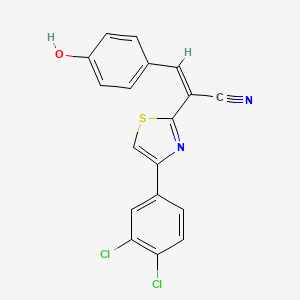
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)
![3,4-Difluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2979186.png)
![1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene](/img/structure/B2979188.png)
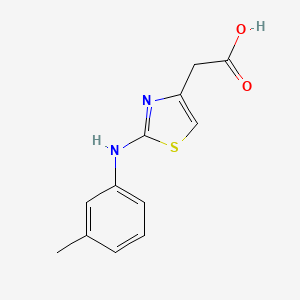

![N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979193.png)